N,N,2,2-tetramethylpropan-1-amine oxide

Description

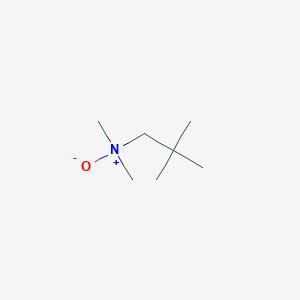

N,N,2,2-Tetramethylpropan-1-amine oxide is a tertiary amine oxide characterized by a central propane backbone with two methyl groups at the C2 position and two N-methyl groups. The oxide functional group (-O⁻) replaces one hydrogen on the nitrogen atom, enhancing polarity and altering reactivity compared to its parent amine. This compound is primarily used in organic synthesis, surfactant formulations, and as a stabilizer due to its amphiphilic nature .

Structure

2D Structure

Properties

CAS No. |

13993-87-8 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

N,N,2,2-tetramethylpropan-1-amine oxide |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 |

InChI Key |

NVQUYMSKHLFZET-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C[N+](C)(C)[O-] |

Canonical SMILES |

CC(C)(C)C[N+](C)(C)[O-] |

Synonyms |

N,N,2,2-Tetramethyl-1-propanamineN-oxide |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties:

Recent studies have shown that liposomal formulations containing N-oxide surfactants exhibit significant antibacterial activity against Gram-positive bacteria. These formulations can enhance the efficacy of existing antibiotics through synergistic effects. For instance, a study demonstrated that liposomes with 20 molar percent of N-oxide surfactants significantly reduced the minimum inhibitory concentration (MIC) of oxacillin against Staphylococcus aureus to 0.125 μg/mL, which is well below the breakpoint for clinical effectiveness .

Adjuvants in Antimicrobial Therapy:

Given the rise of multidrug-resistant (MDR) pathogens, N,N,2,2-tetramethylpropan-1-amine oxide can be utilized as an adjuvant in antimicrobial therapies. Its intrinsic antimicrobial properties can help reduce the required dosage of antibiotics while maintaining therapeutic efficacy, thereby mitigating the development of antibiotic resistance .

Industrial Applications

Surfactant in Cleaning Products:

This compound is widely used as a nonionic surfactant in various cleaning products due to its ability to lower surface tension and enhance cleaning efficacy. Its low toxicity and biodegradability make it an environmentally friendly option compared to traditional surfactants like tetramethylammonium hydroxide (TMAH) .

Electronics Processing:

this compound serves as a low-toxicity substitute for TMAH in semiconductor processing. Its application includes cleaning and stripping processes essential for microelectronics fabrication .

Material Science Applications

Polymer Production:

The compound is also involved in polymer synthesis, where it acts as a phase transfer agent or catalyst. It facilitates the production of anionic polymers by enhancing reaction rates and improving yields . This property is particularly beneficial in creating materials with specific functional characteristics.

Environmental Applications

Biodegradable Surfactants:

Due to its biodegradable nature, this compound is being investigated for use in environmentally friendly cleaning agents and personal care products. Its ability to form micelles allows it to encapsulate pollutants and facilitate their removal from surfaces without causing harm to the environment .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) 3-Isocyano-N,N,2,2-tetramethylpropan-1-amine

- Structure: Replaces the oxide group with an isocyano (-NC) group.

- Reactivity: The isocyano group enables participation in Ugi and Passerini multicomponent reactions, unlike the oxide, which is less nucleophilic.

- Applications : Intermediate in peptide mimetics and heterocycle synthesis .

(b) 3-Isothiocyanato-N,N,2,2-tetramethylpropan-1-amine

- Structure : Contains a thiocyanate (-NCS) group instead of the oxide.

- Reactivity : Reacts with amines or alcohols to form thioureas or thioethers.

- Applications : Used in bioactive molecule synthesis, e.g., benzodiazepines .

(c) 1-Propanamine, N,N,2-trimethyl-2-nitro

Backbone and Substituent Variations

(a) N,N,2,2-Tetramethyl-1,3-propanediamine

- Structure : Diamine backbone with two terminal N-methyl groups.

- Properties : Higher basicity (two amine groups) and chelation capacity.

- Applications : Ligand in coordination chemistry and crosslinking agent in polymers .

(b) 3-Chloro-N,N,2-trimethyl-1-propanamine

Salt and Ionic Derivatives

(a) 1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate

Physicochemical Properties and Stability

| Property | N,N,2,2-Tetramethylpropan-1-amine Oxide | 3-Isocyano Derivative | 3-Chloro Derivative |

|---|---|---|---|

| Boiling Point | ~200°C (est.) | ~185°C (est.) | ~190°C (est.) |

| Water Solubility | High | Low | Moderate |

| Basicity (pKa) | ~4.5 (amine oxide) | ~8.2 (isocyano amine) | ~9.1 (tertiary amine) |

| Thermal Stability | Stable up to 150°C | Decomposes above 100°C | Stable up to 200°C |

Notes:

- The amine oxide’s polarity makes it more water-soluble than its isocyano or chloro analogs.

- The nitro derivative (Section 2.1c) exhibits lower thermal stability due to the nitro group’s tendency to decompose .

Preparation Methods

Hydrogen Peroxide as the Primary Oxidizing Agent

The oxidation of tertiary amines to their corresponding N-oxides universally employs hydrogen peroxide (H₂O₂) as the oxidant due to its high oxygen content and aqueous compatibility. The reaction proceeds via nucleophilic attack of the amine’s lone electron pair on the electrophilic oxygen of H₂O₂, forming an intermediate hydroxylamine before final deprotonation to the amine oxide. Stoichiometric studies indicate a 1:1 molar ratio between the tertiary amine and H₂O₂, though excess peroxide (10–20 mol%) is often used to drive reactions to completion.

Critical Parameters:

-

Concentration: Commercial 30–50% aqueous H₂O₂ solutions are standard, balancing reactivity with safety.

-

Temperature: Reactions typically occur at 50–100°C, though lower temperatures (20–40°C) minimize nitrosamine byproducts.

-

pH Control: Weak organic acids (e.g., acetic acid) maintain mildly acidic conditions (pH 4–6), accelerating peroxide activation.

Industrial-Scale Synthesis Protocols

Solvent-Mediated Azeotropic Process (EP0866058A2)

This patented method combines didecylmethylamine (or analogous tertiary amines) with isopropyl alcohol, acetic acid, and aqueous H₂O₂ under nitrogen atmosphere. Key steps include:

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–65°C |

| H₂O₂ Addition Rate | 60 minutes (dropwise) |

| Post-Reaction Heating | 18 hours at 60–65°C |

| Solvent Removal | Azeotropic distillation at 40–50°C (15–20 mmHg) |

Outcomes:

Low-Temperature Catalytic Oxidation (EP1348692A1, US6323367B1)

Layered double hydroxides (LDHs) exchanged with tungstate or molybdate anions serve as recyclable catalysts, enabling reactions at 10–25°C.

Protocol:

-

Mix tertiary amine (1 mol), 35% H₂O₂ (1.2 mol), and LDH catalyst (5 wt%) in ethanol.

-

Stir at 20°C for 4 hours.

-

Filter catalyst, evaporate solvent.

Performance Metrics:

Mitigation of Nitrosamine Impurities

Organic Acid Promoters

Acetic acid (0.5–1 wt%) chelates trace metals that catalyze NDMA formation, reducing impurities to <100 ppb. Comparative studies show:

| Additive | NDMA (ppb) | Reaction Time (h) |

|---|---|---|

| None | 450 | 24 |

| Acetic Acid | 93 | 18 |

| Citric Acid | 110 | 20 |

Inert Atmosphere and Temperature Control

Reactions conducted under nitrogen at ≤40°C suppress radical-mediated nitrosation pathways. For example, NDMA levels increase from 93 ppb to 320 ppb when temperatures exceed 60°C.

Emerging Methodologies and Computational Insights

CO₂-Promoted Oxidation (EP0307184A2)

Dissolving 3–7 wt% CO₂ in the reaction mixture accelerates oxidation at 25–30°C, achieving 99% conversion in 3 hours. CO₂ enhances peroxide electrophilicity via carbamate intermediate formation.

Molecular Docking for Solvent Optimization

In silico studies predict 2-propanol as the optimal solvent due to its polarity (ε = 18.3) and hydrogen-bonding capacity, aligning with experimental yields.

Analytical Characterization and Quality Control

Spectroscopic Validation

Thermal Stability Assessment

Thermogravimetric analysis (TGA) shows 10% weight loss at 120°C, confirming suitability for high-temperature applications.

Industrial Applications and Scalability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.